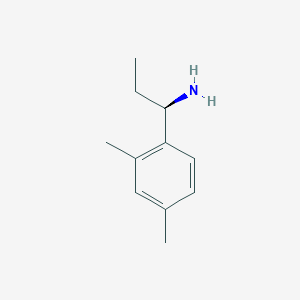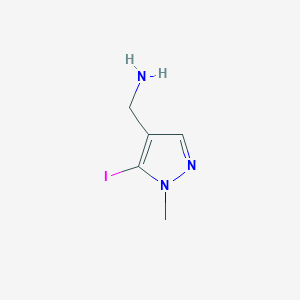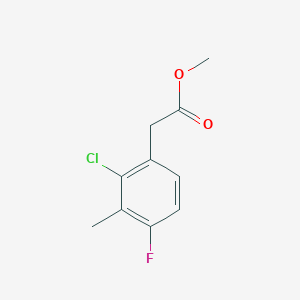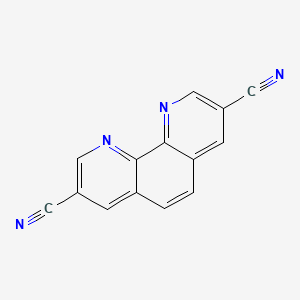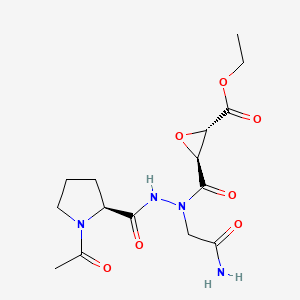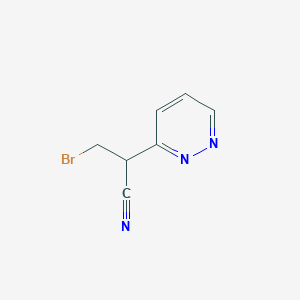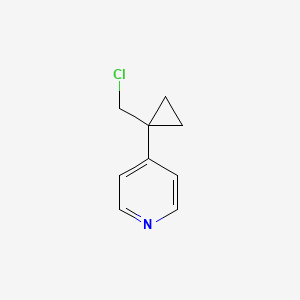
4-(1-Chloromethylcyclopropyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-(Chloromethyl)cyclopropyl)pyridine is an organic compound with the molecular formula C9H10ClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring. The unique structure of 4-(1-(Chloromethyl)cyclopropyl)pyridine makes it an interesting subject for various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Chloromethyl)cyclopropyl)pyridine typically involves the reaction of 4-hydroxymethylpyridine with thionyl chloride in the presence of anhydrous sodium sulfate and dichloromethane. The reaction is carried out at a low temperature of around -10°C, followed by a room temperature reaction for 2 hours. The resulting product is then purified through recrystallization using a mixture of ether and isopropanol .
Industrial Production Methods
Industrial production of 4-(1-(Chloromethyl)cyclopropyl)pyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
4-(1-(Chloromethyl)cyclopropyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Piperidine derivatives.
科学研究应用
4-(1-(Chloromethyl)cyclopropyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of high-value fine chemicals, dyes, and agrochemicals.
作用机制
The mechanism of action of 4-(1-(Chloromethyl)cyclopropyl)pyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can lead to changes in cellular pathways and biological responses.
相似化合物的比较
Similar Compounds
4-(Chloromethyl)pyridine hydrochloride: A similar compound with a simpler structure, lacking the cyclopropyl ring.
4-Picolyl chloride hydrochloride: Another related compound used in organic synthesis.
Uniqueness
4-(1-(Chloromethyl)cyclopropyl)pyridine is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
属性
分子式 |
C9H10ClN |
|---|---|
分子量 |
167.63 g/mol |
IUPAC 名称 |
4-[1-(chloromethyl)cyclopropyl]pyridine |
InChI |
InChI=1S/C9H10ClN/c10-7-9(3-4-9)8-1-5-11-6-2-8/h1-2,5-6H,3-4,7H2 |
InChI 键 |
YCLUXADRIAZTMO-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CCl)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol](/img/structure/B12970466.png)
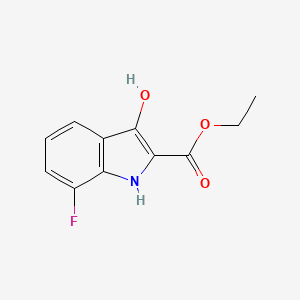
![(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one](/img/structure/B12970481.png)
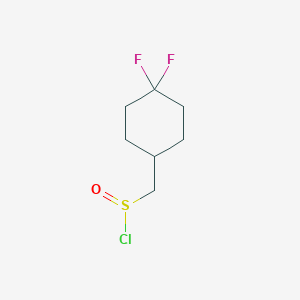
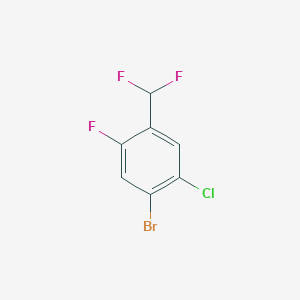

![2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B12970525.png)
